molecular formula C9H7ClN2 B11911018 2-Chloro-5-methylquinazoline

2-Chloro-5-methylquinazoline

Cat. No.: B11911018
M. Wt: 178.62 g/mol
InChI Key: VISHIPJKNNGLTL-UHFFFAOYSA-N
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Description

2-Chloro-5-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2. It belongs to the quinazoline family, which is known for its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with chloroacetaldehyde under acidic conditions, followed by cyclization to form the quinazoline ring. Another method involves the reaction of 2-chloroaniline with formamide and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

2-Chloro-5-methylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal applications, it often acts as an inhibitor of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death). The exact pathways and molecular interactions depend on the specific derivative and its target .

Comparison with Similar Compounds

    2-Chloroquinazoline: Similar in structure but lacks the methyl group at the 5-position.

    5-Methylquinazoline: Similar but lacks the chlorine atom at the 2-position.

    2,5-Dichloroquinazoline: Contains an additional chlorine atom at the 5-position.

Uniqueness: 2-Chloro-5-methylquinazoline is unique due to the presence of both the chlorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-chloro-5-methylquinazoline

InChI

InChI=1S/C9H7ClN2/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3

InChI Key

VISHIPJKNNGLTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=CC=C1)Cl

Origin of Product

United States

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